molecular formula C8H7ClO2 B168051 4-(Chloromethyl)benzoic acid CAS No. 1642-81-5

4-(Chloromethyl)benzoic acid

Cat. No.: B168051
CAS No.: 1642-81-5
M. Wt: 170.59 g/mol
InChI Key: OITNBJHJJGMFBN-UHFFFAOYSA-N
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Description

4-(Chloromethyl)benzoic acid, also known as α-Chloro-p-toluic acid or α-Chloro-p-toluylic acid, is a chemical compound with the molecular formula C8H7ClO2 . It has a molecular weight of 170.59 . It appears as a white to slightly yellow crystalline powder .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string OC(=O)c1ccc(CCl)cc1 . The IUPAC Standard InChI is InChI=1S/C8H7ClO2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2,(H,10,11) .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 201-202 °C .

Scientific Research Applications

Fluorescence Emission in Polymer-Rare Earth Complexes

4-(Chloromethyl)benzoic acid (CMBA) is utilized in the preparation of polymer-rare earth complexes. Gao, Fang, and Men (2012) demonstrated the use of CMBA bonded onto polystyrene to produce aryl carboxylic acid-functionalized polystyrene (PSBA), which was then used to create binary and ternary polymer-rare earth complexes. These complexes exhibited significant fluorescence emission due to the "Antenna Effect" and showed a strong relationship between complex structure and fluorescence intensity (Gao, Fang, & Men, 2012).

Phase Behavior in Aqueous and Organic Solutions

Research by Reschke et al. (2016) involved the use of benzoic acid and chlorobenzoic acids, including 4-chlorobenzoic acid, to study phase equilibria impacting the stability and solubility of these compounds. The study utilized Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) to model the phase behavior of these acids in various solutions, which is essential for process design in pharmaceutical research (Reschke et al., 2016).

Synthesis of New Chemical Compounds

Chen and Ren (2014) developed new methods for the synthesis of complex chemical compounds using 4-methyl-benzoic acid, which is closely related to this compound. Their approach involved a series of reactions leading to the formation of Bromine/Chloride compounds with potential applications in various fields (Chen & Ren, 2014).

Modification of Polydimethylsiloxanes

Gorodov et al. (2018) explored the synthesis of 4-(dimethylvinylsilyl)benzoic acid and its use in modifying polydimethylsiloxanes. The introduction of benzoic acid fragments significantly altered the thermal and rheological properties of these copolymers, indicating potential applications in materials science (Gorodov et al., 2018).

Polyaniline Doping

Amarnath and Palaniappan (2005) studied benzoic acid and its derivatives, including chlorobenzoic acids like this compound, as dopants for polyaniline. Their research demonstrated that these acids could effectively dope polyaniline, impacting its properties and suggesting applications in polymer technologies (Amarnath & Palaniappan, 2005).

Water Purification Studies

Matthews (1990) conducted a study on the photodecomposition of chlorobenzoic acids, including 4-chlorobenzoic acid, in water purification processes. This research highlighted the potential of these compounds in environmental applications, particularly in water treatment technologies (Matthews, 1990).

Safety and Hazards

4-(Chloromethyl)benzoic acid is considered hazardous. It causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Mechanism of Action

Target of Action

4-(Chloromethyl)benzoic acid is a chemical compound with the molecular formula C8H7ClO2

Mode of Action

It’s known that benzylic halides, such as this compound, can undergo nucleophilic substitution reactions . In these reactions, the chlorine atom attached to the benzyl group can be replaced by other nucleophiles, potentially leading to changes in the compound’s biological activity.

Pharmacokinetics

Factors such as the compound’s molecular weight, lipophilicity, and water solubility can influence its pharmacokinetic properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability can be affected by factors such as temperature and pH. It’s recommended to store the compound at 2-8°C . Moreover, the compound’s efficacy can be influenced by factors such as the biological context and the presence of other compounds.

Properties

IUPAC Name

4-(chloromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7ClO2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OITNBJHJJGMFBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80167726
Record name 4-(Chloromethyl)benzoic acid
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Molecular Weight

170.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1642-81-5
Record name 4-(Chloromethyl)benzoic acid
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Record name 4-(Chloromethyl)benzoic acid
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Record name 1642-81-5
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Record name 4-(Chloromethyl)benzoic acid
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Synthesis routes and methods

Procedure details

272 parts of 4-methyl-benzoic acid are dissolved in 750 parts of chlorobenzene at 100° C. and are chlorinated at this temperature by the introduction of elementary chlorine under UV light; the chlorination process is ended when 71 parts of hydrochloric acid have been formed. The reaction mixture is then cooled to about 0° C., with stirring, and the precipitate which has separated out is filtered off, freed from chlorobenzene by being washed several times with low-boiling petroleum ether and dried. 307 parts of 4-(chloromethyl)-benzoic acid with a melting point of 196° to 200° C. are obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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